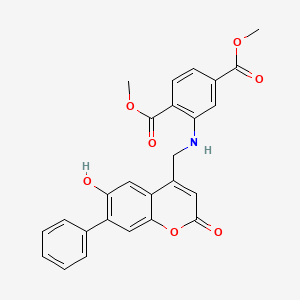

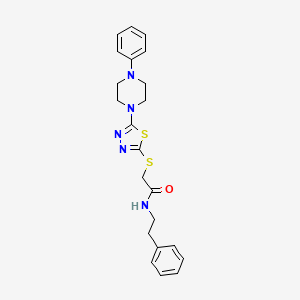

![molecular formula C24H23N5O3 B2738767 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 941902-42-7](/img/structure/B2738767.png)

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been studied as a potential inhibitor against PARP-1, a protein involved in DNA repair damage . The compound has shown promising activity in inhibiting PARP-1 and has been examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Synthesis Analysis

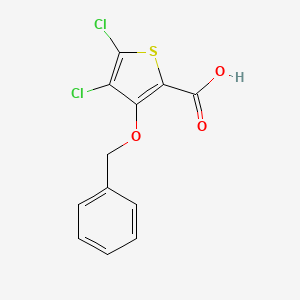

The synthesis of this compound involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with p-nitroacetophenone in the presence of triethylamine .Molecular Structure Analysis

The molecular formula of this compound is C23H21N5O3 and it has a molecular weight of 415.453.Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity towards PARP-1 . It has shown promising activity where it emerged as a potent PARP-1 inhibitor .科学的研究の応用

Medicinal Chemistry and Drug Development

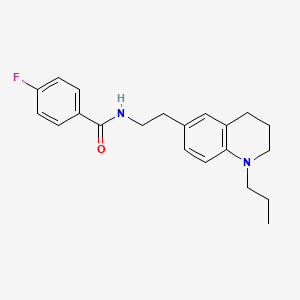

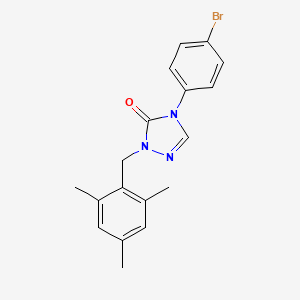

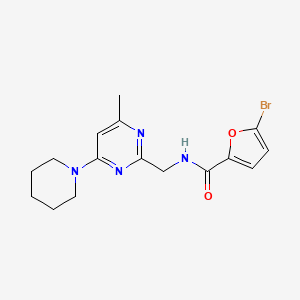

The compound’s unique structure suggests potential as a drug candidate. Researchers have explored its pharmacological properties, including antiviral, antibacterial, and antitumor activities. Specifically, it has shown promise as an α1a adrenergic antagonist and a neuropeptide Y (NPY) antagonist . Further studies could focus on optimizing its bioavailability, toxicity profile, and target specificity.

PARP-1 Inhibition

Recent work has synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogs, including derivatives of our compound, as potential inhibitors against poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 plays a crucial role in DNA repair, and inhibiting it is relevant for cancer therapy. Investigating the binding affinity and selectivity of our compound could be valuable .

Analgesic Properties

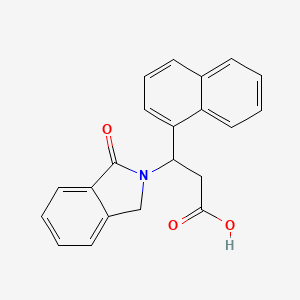

Amides derived from related 1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acids have demonstrated analgesic effects. The structure of our compound may influence its analgesic activity. Further studies could explore its mechanism of action and potential clinical applications .

Green Synthesis and Multi-Component Reactions

The compound’s synthesis via the Biginelli reaction highlights its versatility. Researchers have modified this classic three-component condensation method to improve yields, purity, and reaction conditions. Investigating greener synthetic approaches, such as using task-specific ionic liquids (TSILs), could enhance its scalability and sustainability .

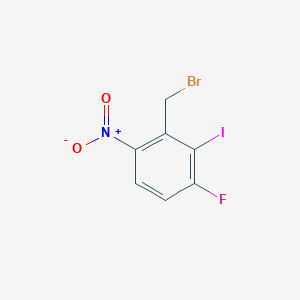

Heteropolyanion-Based Ionic Liquids (HPILs)

Our compound’s derivatives have been synthesized using heteropolyanion-based acidic ionic liquids. These HPILs serve as efficient catalysts for the formation of 3,4-dihydropyrimidin-2(1H)-one derivatives. Their recyclability and ease of separation make them attractive for industrial applications .

Biological Targets and Beyond

Exploring the compound’s interactions with biological targets—such as enzymes, receptors, or cellular pathways—could reveal additional applications. Computational studies, molecular docking, and in vitro assays may shed light on its potential beyond the known activities .

作用機序

特性

IUPAC Name |

2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-15-11-16(2)21(17(3)12-15)27-20(30)14-28-19-5-4-8-26-22(19)23(31)29(24(28)32)13-18-6-9-25-10-7-18/h4-12H,13-14H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAHWEVASPGZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(4-Chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2738689.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)

![2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2738695.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)